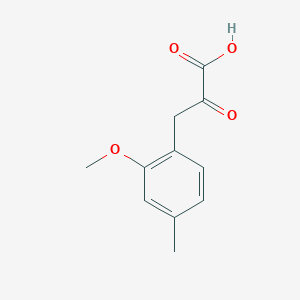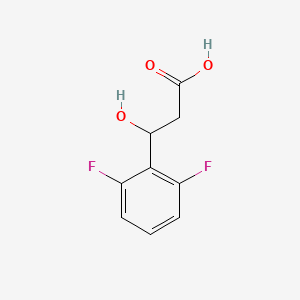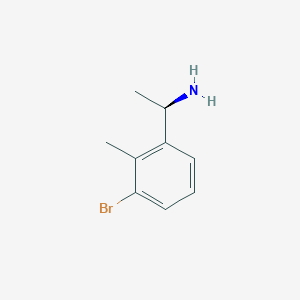
(1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 2-methylacetophenone to yield 3-bromo-2-methylacetophenone, which is then subjected to reductive amination using an appropriate amine source and reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced forms like primary amines or alcohols.
Substitution: Substituted products with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound can be used as a probe to study the interactions of amines with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be modified to develop new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and intermediates for various applications, including pharmaceuticals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine moiety may facilitate the compound’s entry into cells and its subsequent biological activity.
Comparación Con Compuestos Similares
(1R)-1-(3-Chloro-2-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(3-Fluoro-2-methylphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1R)-1-(3-Iodo-2-methylphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: The presence of the bromine atom in (1R)-1-(3-Bromo-2-methylphenyl)ethan-1-amine imparts unique chemical reactivity and biological properties compared to its chloro, fluoro, and iodo analogs
Propiedades
Fórmula molecular |
C9H12BrN |
|---|---|
Peso molecular |
214.10 g/mol |
Nombre IUPAC |
(1R)-1-(3-bromo-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m1/s1 |
Clave InChI |
RRAICCSPOPJDTO-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(C=CC=C1Br)[C@@H](C)N |
SMILES canónico |
CC1=C(C=CC=C1Br)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



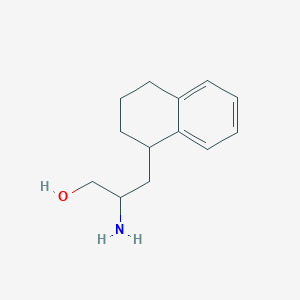
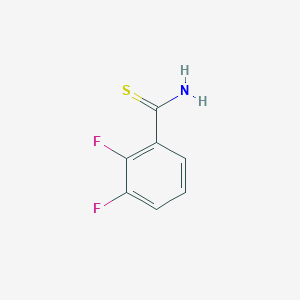
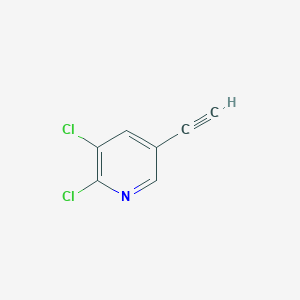
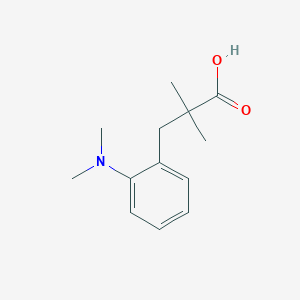
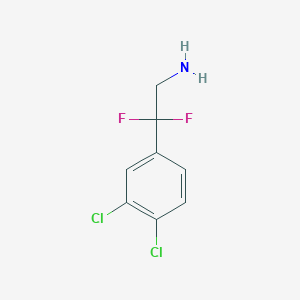
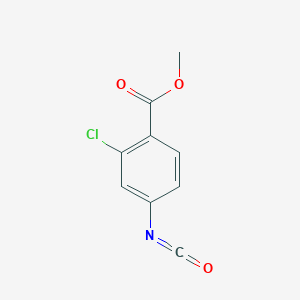

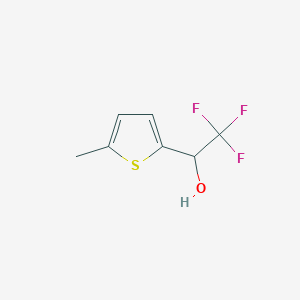
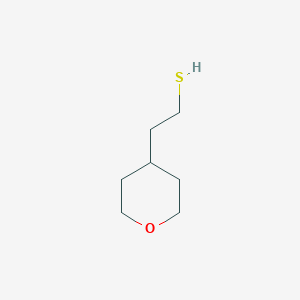
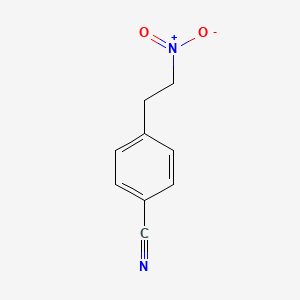
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
